(R)-3-((tert-Butoxycarbonyl)amino)-2-cyclopropylpropanoic acid
Description
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
(2R)-2-cyclopropyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-8(9(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
InChI Key |
QFPLQZXGVHBORP-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C1CC1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of (R)-2-Amino-3-cyclopropylpropanoic acid
A common and well-documented method involves the Boc-protection of the free amino acid:
| Step | Reagents and Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | (R)-2-amino-3-cyclopropylpropanoic acid, di-tert-butyl dicarbonate (Boc2O), base (e.g., NaHCO3 or triethylamine), solvent (e.g., THF, dioxane, or aqueous medium) | The amino acid is dissolved in an appropriate solvent and cooled if necessary. Boc2O is added slowly under stirring. The reaction is typically carried out at 0°C to room temperature. | High yields reported, typically >90% |
| 2 | Workup involves extraction with organic solvents (e.g., ethyl acetate), washing with aqueous acid/base, drying over anhydrous agents, and concentration. | Purification by recrystallization or chromatography yields the Boc-protected amino acid | Purity >95% achievable |
This method is supported by experimental details in literature where (S)-2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoic acid was prepared analogously, indicating the feasibility of the R-enantiomer synthesis under similar conditions.
Alternative Method: Methylation and Boc Protection
Another approach involves methylation of the amino acid followed by Boc protection:
| Step | Reagents and Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | (S)-2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoic acid, sodium hydride (NaH), iodomethane, THF, 0°C to room temperature | Deprotonation of carboxylic acid followed by alkylation with iodomethane to form methyl ester | Moderate to good yields (~70-80%) |
| 2 | Subsequent Boc protection or direct use of Boc-protected amino acid methyl ester | Followed by hydrolysis to yield the free acid if needed | Purification by extraction and lyophilization |
This method is detailed in peptide synthesis protocols where Boc-NMe-Cpa-OH precursors are synthesized.
Synthesis via Diazonium Salt Intermediate
A more complex route involves diazotization of the amino acid followed by substitution and Boc protection:
| Step | Reagents and Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | (R)-2-amino-3-cyclopropylpropanoic acid, KBr, H2SO4, NaNO2 at 0°C | Formation of diazonium salt intermediate | Controlled low temperature critical |
| 2 | Subsequent substitution with methyl or other groups | Followed by Boc protection | Yield reported ~98% for intermediate aldehyde derivatives |
This method is useful for further functionalization and has been reported in synthesis of related pyridone α-ketoamides.
Reaction Conditions and Analytical Data
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (AcN) | Choice depends on step |
| Temperature | 0°C to room temperature (20-25°C) | Cooling often required during addition |
| Base | Sodium hydride (NaH), Triethylamine, Collidine | For deprotonation and Boc protection |
| Reaction Time | 30 min to several hours | Depends on step and scale |
| Purification | Extraction, lyophilization, chromatography | High purity (>95%) achievable |
| Characterization | UPLC-MS, NMR, HPLC | Confirm stereochemistry and purity |
Summary Table of Preparation Routes
Research Findings and Notes
- The stereochemical integrity of the (R)-enantiomer is preserved throughout these procedures by controlling temperature and reaction conditions.
- Boc protection is a standard method to protect the amino group during peptide synthesis and further chemical modifications.
- The compound is stable under typical laboratory storage conditions (2-8°C).
- Analytical techniques such as UPLC-MS and NMR confirm the structure and purity of the product.
- The compound is commercially available with purity specifications typically around 95%, indicating the robustness of synthetic methods.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is selectively removed under acidic conditions to expose the primary amine. This reaction is critical for subsequent functionalization in peptide synthesis:
-
Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.
-
Outcome : Yields the free amine, (R)-3-amino-2-cyclopropylpropanoic acid, which can participate in coupling reactions.
Example :
| Starting Material | Reagent | Time | Product | Yield |
|---|---|---|---|---|
| Boc-protected compound | TFA/DCM (1:1) | 1.5 h | (R)-3-amino-2-cyclopropylpropanoic acid | >90% |
Peptide Coupling Reactions
The carboxylic acid group undergoes amide bond formation with amines using coupling agents:
-
Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or DCC (Dicyclohexylcarbodiimide) with HOBt (Hydroxybenzotriazole) .
-
Conditions : Inert atmosphere (N₂ or Ar), polar aprotic solvents (DMF, THF), 0–25°C.
-
Applications : Used to synthesize peptidomimetics or cyclopropane-containing peptide chains .
Case Study :
Coupling with (S)-valine methyl ester under HATU/DIEA yielded a dipeptide analog with retained stereochemistry .
Esterification and Hydrolysis
The carboxylic acid is esterified for temporary protection or modified for specific applications:
-
Esterification : Methanol/HCl or DCC/DMAP converts the acid to a methyl ester .
-
Hydrolysis : LiOH or NaOH in aqueous THF/MeOH regenerates the acid .
Data :
| Reaction Type | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄ | Reflux, 4 h | Methyl ester derivative | 85% |
| Hydrolysis | LiOH, THF/H₂O (3:1) | RT, 1 h | Regenerated carboxylic acid | 95% |
Cyclopropane Ring Reactivity
The strained cyclopropane ring participates in selective ring-opening or functionalization:
-
Ring-opening : Occurs under strong acids (e.g., HBr/AcOH) or transition-metal catalysis (e.g., Rh₂(OAc)₄) .
-
Functionalization : Electrophilic addition (e.g., bromination) at the cyclopropane C-C bonds is sterically hindered but feasible under radical conditions .
Note : The cyclopropyl group enhances rigidity in peptide backbones, influencing conformational stability in protease inhibitors .
Derivatization of the Amino Group
After Boc deprotection, the primary amine undergoes:
-
Acylation : Acetic anhydride or acyl chlorides form amides.
-
Alkylation : Benzyl bromide or alkyl halides generate secondary amines .
Example :
Acylation with acetyl chloride in DCM yielded an N-acetyl derivative, used in SAR studies of antiviral agents .
Decarboxylation Reactions
Controlled thermal decarboxylation (150–200°C) or metal-catalyzed pathways (e.g., Cu(I)) removes CO₂, producing β-cyclopropylamine derivatives.
Research Insights
-
Stereochemical Influence : The (R)-configuration at C2 ensures compatibility with enzymatic systems, as seen in SARS-CoV-2 Mpro inhibitors .
-
Solubility Profile : Log P values (2.17–3.65) indicate moderate lipophilicity, enabling membrane permeability in drug candidates .
-
Comparative Reactivity : Cyclopropane-containing analogs show enhanced metabolic stability compared to linear chains .
Scientific Research Applications
®-3-((tert-Butoxycarbonyl)amino)-2-cyclopropylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-cyclopropylpropanoic acid involves the cleavage of the Boc protecting group under acidic conditions. The tert-butyl group is cleaved, forming a carbocation that is stabilized by resonance. This process is typically facilitated by strong acids such as trifluoroacetic acid (TFA) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Isomerism
The positional arrangement of substituents significantly impacts physicochemical and biological properties. Key comparisons include:
a. Positional Isomerism
- Target Compound: Cyclopropyl at position 2, Boc-amino at position 3.
- (R)-2-((tert-Boc)amino)-3-cyclopropylpropanoic Acid (CAS 89483-08-9): Cyclopropyl at position 3, Boc-amino at position 2.
b. Aromatic vs. Aliphatic Substituents
- (R)-2-((tert-Boc)amino)-3-(4-iodophenyl)propanoic Acid: The 4-iodophenyl group at position 3 enhances aromatic stacking interactions, contributing to anticancer activity in Type D inhibitors (CW1–CW10) .
- (S)-2-((tert-Boc)amino)-3-(thiophen-2-yl)propanoic Acid (CAS 56675-37-7): A thiophene substituent at position 3 introduces sulfur-based polarity, influencing solubility and electronic properties .
Stereochemical Effects
The R configuration in the target compound contrasts with S enantiomers of related structures, such as those in Type L inhibitors (CW11–CW20) derived from (S)-2-((tert-Boc)amino)-3-(4-iodophenyl)propanoic acid . Enantiomeric differences can drastically affect biological activity; for example, Type D (R) inhibitors show distinct target binding compared to Type L (S) inhibitors.
Functional Group Variations
- (R)-2-((tert-Boc)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic Acid (CAS 114926-41-9): The indole moiety at position 3 enables π-π interactions and hydrogen bonding, critical for receptor affinity. However, its fluorinated derivative may alter metabolic stability .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physical and Commercial Data
Biological Activity
(R)-3-((tert-Butoxycarbonyl)amino)-2-cyclopropylpropanoic acid, often referred to as Boc-cyclopropylalanine, is an amino acid derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : (R)-3-((tert-Butoxycarbonyl)amino)-2-cyclopropylpropanoic acid
- CAS Number : 89483-08-9
- Molecular Formula : C11H19NO4
- Molecular Weight : 229.27 g/mol
The biological activity of Boc-cyclopropylalanine is primarily attributed to its structure, which allows it to interact with various biological targets. The tert-butoxycarbonyl (Boc) group is known to protect the amino group, facilitating selective reactions in peptide synthesis and potentially enhancing the compound's stability in biological systems.
Potential Targets:
- Enzymatic Inhibition : Research indicates that Boc-cyclopropylalanine may inhibit specific enzymes involved in metabolic pathways, although the exact mechanisms remain under investigation.
- Receptor Interaction : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and metabolism.
Antiviral Properties
Recent studies have explored the antiviral potential of Boc-cyclopropylalanine derivatives against various viruses, including SARS-CoV-2. For instance, a diastereomeric resolution study indicated that certain derivatives exhibit moderate antiviral activity in cell lines infected with SARS-CoV-2, demonstrating their potential as therapeutic agents in viral infections .
Antimicrobial Activity
Boc-cyclopropylalanine has shown promise in antimicrobial assays, particularly against Gram-positive bacteria. The structural modifications provided by the cyclopropyl group enhance its lipophilicity, which may contribute to improved membrane penetration and subsequent antimicrobial efficacy.
Case Studies
- SARS-CoV-2 Inhibition :
-
Antimicrobial Assays :
- In a series of tests against various bacterial strains, Boc-cyclopropylalanine displayed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapies.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Pathogen | Observed Effect | Reference |
|---|---|---|---|
| Antiviral | SARS-CoV-2 | Moderate inhibition | |
| Antimicrobial | Gram-positive bacteria | Effective at low MIC |
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Numb |
Q & A
Q. What are the common synthetic strategies for (R)-3-((tert-Butoxycarbonyl)amino)-2-cyclopropylpropanoic acid, and how are stereochemical outcomes controlled?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by cyclopropane ring formation or coupling with cyclopropane-containing precursors. For example, analogous compounds are synthesized via a multi-step route starting with Boc-protected amino acids, using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for esterification or amidation . Stereochemical control is achieved through chiral auxiliaries or enantioselective catalysis. For instance, in related syntheses, (R)- or (S)-configured starting materials are used to dictate the final stereochemistry, as seen in the preparation of stereoisomeric inhibitors .
Q. How is the compound characterized to confirm structural integrity and enantiomeric purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR verify the Boc group, cyclopropane protons (δ ~0.5–1.5 ppm), and carboxylic acid resonance.
- High-Performance Liquid Chromatography (HPLC) : Chiral HPLC with columns like Chiralpak IA/IB separates enantiomers, using hexane/isopropanol mobile phases.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] or [M−H] ions).
- X-ray Crystallography : Resolves absolute configuration in crystalline derivatives .
Q. What are its primary applications as an intermediate in peptide synthesis or medicinal chemistry?
- Methodological Answer : The compound serves as a chiral building block for:
- Peptide Backbone Modification : Incorporation of cyclopropane enhances conformational rigidity, improving metabolic stability in peptide drugs .
- Enzyme Inhibitor Design : The Boc group facilitates selective deprotection during stepwise synthesis of inhibitors targeting proteases or kinases .
Advanced Research Questions
Q. How does the cyclopropane moiety influence reactivity in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The cyclopropane’s strain and rigidity can hinder coupling efficiency in SPPS. Researchers optimize reaction conditions by:
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from:
- Enantiomeric Impurities : Validate enantiopurity via chiral HPLC and compare results with rigorously purified batches.
- Assay Conditions : Standardize buffer pH, temperature, and enzyme concentrations. For example, a study on Boc-protected inhibitors showed varying IC values under different pH conditions .
- Structural Confirmation : Re-examine NMR/X-ray data to rule out regioisomeric byproducts .
Q. What is the impact of stereochemistry on enzyme inhibition or substrate binding?
- Methodological Answer : The (R)-configuration is critical for spatial alignment with chiral enzyme pockets. For example:
- In kinase inhibitors, the (R)-enantiomer showed 10-fold higher activity than the (S)-form due to better hydrogen bonding with catalytic residues.
- Molecular dynamics simulations and docking studies are used to rationalize stereochemical preferences .
Q. What are the challenges in analyzing its stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : The Boc group is labile under acidic conditions (e.g., TFA in peptide deprotection). Stability studies use HPLC to track degradation products at pH 2–9 .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures (~150–200°C for Boc derivatives) .
Q. How do modifications to the Boc group affect its utility in prodrug design?
- Methodological Answer :
- Enhanced Solubility : Replacing tert-butyl with PEG-linked groups improves aqueous solubility.
- Targeted Release : Photo-labile or enzyme-cleavable Boc variants (e.g., nitrobenzyl-protected) enable site-specific activation.
- Comparative Data :
| Boc Modification | Solubility (mg/mL) | Release Half-Life (h) |
|---|---|---|
| Standard Boc | 0.5 | 72 (pH 7.4) |
| PEG-Boc | 12.3 | 48 (pH 7.4) |
| Nitrobenzyl-Boc | 1.2 | 0.5 (UV light) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
